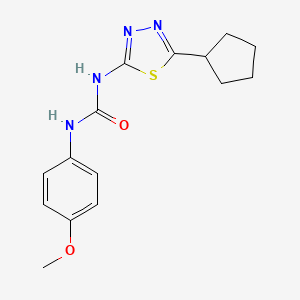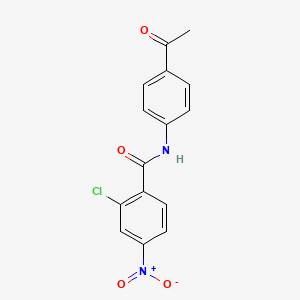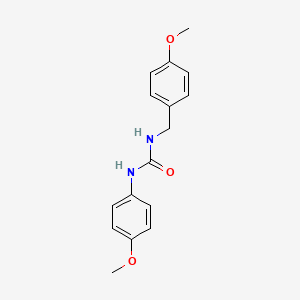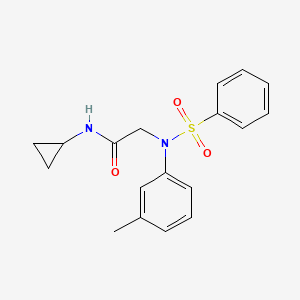
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CP-466722, is a small molecule inhibitor that has been studied extensively for its potential use in treating various diseases. This compound is known to inhibit the activity of a specific protein kinase, GSK-3β, which plays a crucial role in many cellular processes.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of GSK-3β, a protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of GSK-3β by this compound has been shown to have a significant impact on the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that this compound can reduce the accumulation of amyloid-beta protein, which is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, as it can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent inhibitor of GSK-3β and has been shown to have a significant impact on various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential area of research is the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its impact on various biochemical and physiological processes. Finally, more research is needed to determine the potential use of this compound in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Synthesemethoden
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound involves the use of various reagents, including cyclopropylamine, 3-methylbenzaldehyde, and phenylsulfonyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of GSK-3β by this compound has been shown to have a significant impact on the pathogenesis of these diseases. Studies have shown that this compound can reduce the accumulation of amyloid-beta protein, which is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-5-7-16(12-14)20(13-18(21)19-15-10-11-15)24(22,23)17-8-3-2-4-9-17/h2-9,12,15H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJMUFOIFQPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

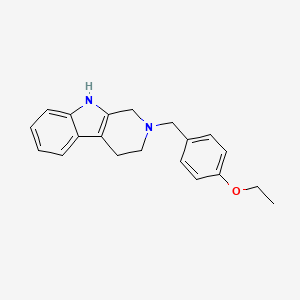
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
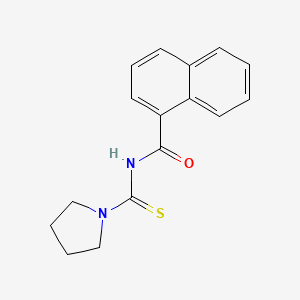
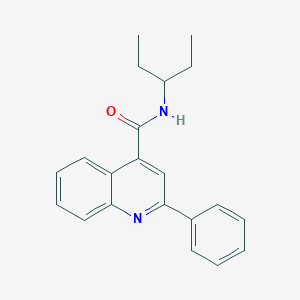
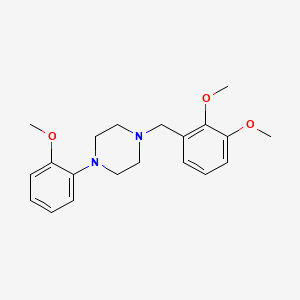
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
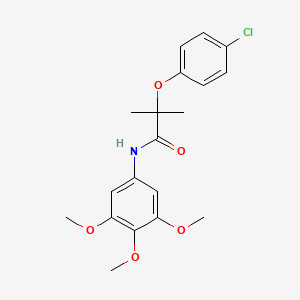
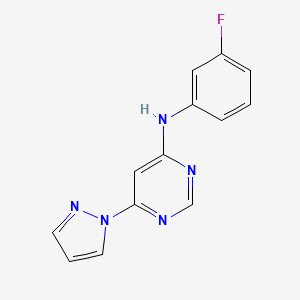
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
